methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Overview
Description
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound with the molecular formula C14H18BFO4. It is a boronic acid derivative, specifically a pinacol ester, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves a multi-step process. One common method is the borylation of a halogenated precursor. For example, the reaction of 4-fluoro-2-iodophenyl acetate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield the desired boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), water.
Major Products Formed
Phenols: From oxidation reactions.
Carboxylic Acids: From hydrolysis reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drugs, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The boronic ester group enhances the reactivity and selectivity of the reaction by stabilizing the palladium intermediate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with similar reactivity.
Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar reactions.
4-Fluoro-2-methylphenylboronic Acid Pinacol Ester: A related compound with a methyl group instead of an ester.
Uniqueness
Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its combination of a boronic ester and an ester functional group, which provides versatility in synthetic applications. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
2376922-64-2 |
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Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)12-9-11(17)7-6-10(12)8-13(18)19-5/h6-7,9H,8H2,1-5H3 |
InChI Key |
GJNHBPBKCKSSKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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